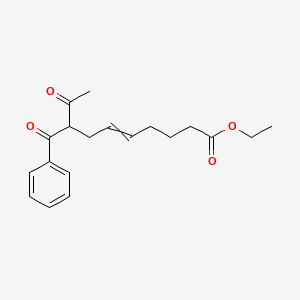

Ethyl 8-benzoyl-9-oxodec-5-enoate

Description

Positional Significance within Polyfunctional Decenoate Chemistry

The structure of Ethyl 8-benzoyl-9-oxodec-5-enoate is noteworthy within the broader class of polyfunctional decenoates due to the specific arrangement of its reactive sites. A decenoate framework implies a ten-carbon chain featuring both an ester and a double bond, which in itself offers multiple avenues for chemical modification. The presence of additional keto and benzoyl functionalities at the C8 and C9 positions introduces a higher degree of complexity and synthetic potential.

The chemical behavior of a functional group is often significantly influenced by the presence of others in close proximity. nih.gov In this molecule, the β-dicarbonyl system (the ketone at C9 and the benzoyl group at C8) is a key feature. This arrangement makes the proton at the C8 position acidic and susceptible to removal by a base, which would form a stabilized enolate. This enolate is a crucial reactive intermediate in many carbon-carbon bond-forming reactions. nih.gov The alkene at the C5 position and the ethyl ester at C1 are sufficiently distanced from the β-dicarbonyl system to potentially allow for selective reactions at either end of the molecule. This separation of reactive domains makes this compound a valuable substrate for studying chemoselectivity in the synthesis of complex linear and cyclic systems. nih.gov

Broader Implications of Keto-Ester-Alkene Architectures in Complex Molecule Synthesis

Molecules that contain a combination of ketone, ester, and alkene functional groups are highly versatile building blocks in organic synthesis. youtube.com They are frequently employed in the total synthesis of natural products and other complex molecular targets. rsc.org The keto-ester portion of the molecule can be used in a wide array of classic and modern name reactions, including aldol (B89426) reactions, Claisen condensations, and Michael additions, to form new carbon-carbon bonds. beilstein-journals.orgyoutube.com

The alkene functionality provides an additional site for chemical manipulation, such as epoxidation, dihydroxylation, or cleavage reactions. Furthermore, the presence of both nucleophilic centers (like an enolate formed from the keto-ester) and electrophilic centers allows for intramolecular reactions, leading to the formation of cyclic compounds. Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful strategy in modern synthesis, and polyfunctional molecules like this compound are ideal substrates for developing such efficient processes. echemi.com The ability to construct complex carbocyclic and heterocyclic scaffolds from acyclic precursors is a cornerstone of synthetic organic chemistry, and keto-ester-alkene architectures are central to this endeavor.

Scholarly Aims and Scope for Investigating this compound

While specific research dedicated exclusively to this compound is not widely documented in publicly accessible literature, the scholarly aims for investigating such a compound can be inferred from the study of analogous structures. The primary interest in this molecule likely lies in its utility as a sophisticated intermediate for the synthesis of more complex chemical entities.

Research in this area would likely focus on several key aspects:

Development of Novel Synthetic Methods: Investigating the reactivity of this compound could lead to the discovery of new tandem or domino reactions, where a sequence of reactions occurs to rapidly build molecular complexity from a single starting material. thermofisher.com

Total Synthesis of Natural Products: Many biologically active natural products contain intricate cyclic or polycyclic systems. A molecule like this compound could serve as a key fragment in a convergent synthesis, where different parts of a target molecule are synthesized separately before being joined together.

Probing Reaction Mechanisms: The multiple reactive sites on the molecule allow for detailed studies of chemoselectivity and regioselectivity. Researchers can investigate how different catalysts or reaction conditions can direct a chemical transformation to a specific functional group, providing deeper insights into reaction mechanisms.

A plausible synthetic route to this compound would involve the reaction of an enolate generated from 1-Phenyl-1,3-butanedione with a suitable electrophile like ethyl (Z)-7-bromohept-5-enoate. This type of tandem conjugate addition-elimination reaction is a focus of significant research. beilstein-journals.org

Compound Data

Below are tables detailing the general properties of this compound and the typical spectroscopic features of its constituent functional groups.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 185434-98-4 |

| Molecular Formula | C₁₉H₂₄O₄ |

| Molecular Weight | 316.39 g/mol |

| IUPAC Name | this compound |

Table 2: Representative Spectroscopic Data for Functional Groups

| Functional Group | Technique | Typical Chemical Shift / Wavenumber |

|---|---|---|

| Ethyl Ester (CH₃-CH₂-O-C=O) | ¹H NMR | ~1.2 ppm (t, 3H), ~4.1 ppm (q, 2H) |

| Ethyl Ester (C=O) | ¹³C NMR | ~170-175 ppm |

| Ethyl Ester (C=O) | IR Spectroscopy | ~1735-1750 cm⁻¹ |

| Ketone (C=O) | ¹³C NMR | ~205-220 ppm |

| Ketone (C=O) | IR Spectroscopy | ~1705-1725 cm⁻¹ |

| Alkene (C=C-H) | ¹H NMR | ~5.0-6.5 ppm |

| Benzoyl (Aromatic H) | ¹H NMR | ~7.2-8.0 ppm |

| α-Protons (to C=O) | ¹H NMR | ~2.0-2.5 ppm |

Note: The spectroscopic data in Table 2 are representative values for the respective functional groups and may not reflect the exact values for this compound due to the electronic effects of the combined functionalities. rsc.org

Structure

3D Structure

Properties

CAS No. |

185434-98-4 |

|---|---|

Molecular Formula |

C19H24O4 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

ethyl 8-benzoyl-9-oxodec-5-enoate |

InChI |

InChI=1S/C19H24O4/c1-3-23-18(21)14-10-5-4-9-13-17(15(2)20)19(22)16-11-7-6-8-12-16/h4,6-9,11-12,17H,3,5,10,13-14H2,1-2H3 |

InChI Key |

MWSLMRWDPBEBFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC=CCC(C(=O)C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Synthesis and Methodological Advancements for Ethyl 8 Benzoyl 9 Oxodec 5 Enoate

Retrosynthetic Paradigms for the Polyfunctional Decenoate Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler starting materials. youtube.comyoutube.com This process involves breaking bonds and converting functional groups in a reverse-synthetic direction, using "transforms" that correspond to reliable forward-synthesis reactions.

The initial steps in the retrosynthetic analysis of Ethyl 8-benzoyl-9-oxodec-5-enoate logically target the most reactive or synthetically accessible linkages.

Ester Disconnection: The ethyl ester is a prime candidate for an initial disconnection. A functional group interconversion (FGI) transform simplifies the ethyl ester back to a carboxylic acid. This is a common and reliable transformation in the forward direction via Fischer esterification or other methods. youtube.com This step reduces the complexity of the target and avoids potential side reactions with the ester group during the construction of the carbon skeleton.

Olefin Disconnection: The C-5 olefin is a key structural feature and a logical point for disconnection. Carbon-carbon double bonds are frequently synthesized using olefination reactions. tcichemicals.com A transform corresponding to the Horner-Wadsworth-Emmons (HWE) or Wittig reaction is ideal here. This disconnection breaks the ten-carbon chain into two more manageable fragments: an aldehyde-containing fragment (the eastern fragment) and a phosphonate (B1237965) ylide or phosphonium (B103445) ylide precursor (the western fragment). This convergent approach, building two smaller pieces to be joined later, is often more efficient than a linear synthesis. youtube.com

The eastern fragment resulting from the olefin disconnection contains both the benzoyl and ketone functionalities at the C-8 and C-9 positions, respectively. The proximity of these two carbonyl groups presents a significant challenge in terms of chemo- and regioselectivity. A further disconnection of this fragment, for instance between C-7 and C-8, might be considered. This could arise from an aldol-type condensation or the addition of a benzoylmethyl nucleophile to an appropriate electrophile.

The primary challenge is to introduce these two distinct carbonyl groups at specific locations without unintended reactions. For instance, many reagents that form a ketone could also react with the benzoyl group, and vice-versa. Strategic use of protecting groups might be necessary. Alternatively, one carbonyl group could be introduced in a masked form (e.g., as an acetal (B89532) or a dithiane) while the other is being formed, followed by a deprotection step. libretexts.org The choice of reagents must be highly selective to target the desired carbon atom in the aliphatic chain.

Established Organic Synthesis Pathways for Analogous Structures

While a specific, published synthesis for this compound may not be available, the construction of its key features can be accomplished using well-established and reliable organic reactions.

The formation of the C=C bond at the C-5 position is critical. Several powerful olefination reactions are available to synthetic chemists. tcichemicals.comnih.gov The choice often depends on the desired stereochemistry (E/Z isomer) and the functional groups present in the reactants.

| Olefination Method | Reagent Type | Key Features & Stereoselectivity | Ref. |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion | Generally yields E-alkenes (trans). Byproducts are water-soluble, simplifying purification. Tolerates a wide range of functional groups. | tcichemicals.com |

| Wittig Reaction | Phosphonium ylide | Stereoselectivity depends on ylide stability. Stabilized ylides give E-alkenes; non-stabilized ylides give Z-alkenes. | tcichemicals.com |

| Julia-Kocienski Olefination | Hetaryl sulfones | Known for producing E-alkenes with high stereoselectivity. | arkat-usa.org |

| Peterson Olefination | α-silyl carbanion | Stereochemical outcome (E or Z) can be controlled by the workup conditions (acidic or basic). | tcichemicals.com |

For the synthesis of the target dec-5-enoate, the Horner-Wadsworth-Emmons reaction is a particularly attractive option due to its high E-selectivity and the ease of removing the phosphate (B84403) byproduct. tcichemicals.com

Introducing the C-9 ketone and C-8 benzoyl groups requires precise methods to ensure correct placement and avoid side reactions.

Ketone Synthesis: The ketone at the C-9 position can be formed through several reliable methods. libretexts.orgyoutube.com

| Method | Precursor | Reagents | Notes | Ref. |

| Oxidation of a Secondary Alcohol | Secondary Alcohol | PCC, Swern oxidation (DMSO, oxalyl chloride), DMP | A very common and reliable method for generating ketones. | libretexts.org |

| Alkyne Hydration | Terminal Alkyne | H₂O, H₂SO₄, HgSO₄ | Follows Markovnikov's rule to form a methyl ketone from a terminal alkyne. | youtube.com |

| Friedel-Crafts Acylation | Arene | Acyl Chloride, AlCl₃ | Forms an aryl ketone. This is more relevant for the benzoyl group. | libretexts.org |

Benzoyl Group Formation: The benzoyl group is essentially a phenyl ketone. Its introduction onto an aliphatic chain can be achieved directly or by modifying a precursor.

Friedel-Crafts Acylation: While typically an aromatic substitution, a related reaction can be used where a molecule containing an aromatic ring is acylated. For the target molecule, a more plausible strategy involves using a building block that already contains the benzoyl group.

Oxidation of a Benzylic Methylene (B1212753) Group: If a precursor with a phenyl group at the appropriate position is available, the adjacent methylene group can be oxidized to a ketone using strong oxidants like KMnO₄ or CrO₃. organic-chemistry.org

Radical Acylation: Modern methods involving N-Heterocyclic Carbene (NHC) catalysis can achieve the coupling of aldehydes with other molecules, including the formation of ketones under radical conditions. researchgate.netacs.org

The final step in the proposed synthesis would be the formation of the ethyl ester from the corresponding carboxylic acid. This is a fundamental transformation in organic chemistry. chemguide.co.uktestbook.com

| Method | Reactants | Catalyst/Conditions | Key Features | Ref. |

| Fischer-Speier Esterification | Carboxylic acid, Ethanol | Concentrated H₂SO₄ or HCl, Heat | An equilibrium-driven process. Water is removed to drive the reaction to completion. It is cost-effective for simple alcohols. docbrown.infoausetute.com.au | testbook.com |

| Acyl Chloride Method | Acyl chloride, Ethanol | Pyridine or other non-nucleophilic base | A highly reactive, non-reversible method suitable for sensitive or sterically hindered substrates. | testbook.com |

| Steglich Esterification | Carboxylic acid, Ethanol | DCC, DMAP | A mild method that proceeds at room temperature, suitable for substrates sensitive to acid or heat. |

For a relatively simple substrate like the final carboxylic acid precursor, the Fischer-Speier method is likely the most straightforward and economical choice. docbrown.info

Modern Synthetic Innovations Applicable to this compound

Enolate Chemistry in Stereo- and Regiocontrolled Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. Enolate chemistry provides a powerful and versatile platform for the construction of such bonds in a highly controlled manner. nih.govrsc.org Enolates, which are the conjugate bases of carbonyl compounds, act as potent nucleophiles in reactions with various electrophiles. masterorganicchemistry.com The regioselectivity and stereoselectivity of these reactions can be meticulously controlled by carefully choosing the reaction conditions, including the base, solvent, and temperature. quimicaorganica.orglumenlearning.comlibretexts.org

For a molecule like this compound, which contains a ketone and an ester, enolate chemistry could be instrumental in its assembly. Specifically, the alkylation of enolates is a key reaction for forming new C-C bonds at the α-position of a carbonyl group. lumenlearning.comlibretexts.orglibretexts.org

Regiocontrolled Enolate Formation:

An unsymmetrical ketone, such as a potential precursor to the target molecule, can form two different enolates: the kinetic and the thermodynamic enolate. quimicaorganica.orglibretexts.org The kinetic enolate is formed faster and typically at the less substituted α-carbon, while the thermodynamic enolate is more stable and forms at the more substituted α-carbon. quimicaorganica.orglibretexts.org The selective formation of one over the other is crucial for directing the subsequent C-C bond formation to the desired position.

| Factor | Conditions for Kinetic Enolate | Conditions for Thermodynamic Enolate |

| Base | Strong, sterically hindered, non-nucleophilic bases (e.g., LDA, LiHMDS) quimicaorganica.orglumenlearning.com | Weaker bases (e.g., NaOEt, t-BuOK) quimicaorganica.orglibretexts.org |

| Solvent | Aprotic solvents (e.g., THF) quimicaorganica.org | Protic or aprotic solvents that allow for equilibration quimicaorganica.org |

| Temperature | Low temperatures (e.g., -78 °C) lumenlearning.comlibretexts.org | Higher temperatures (e.g., room temperature) lumenlearning.com |

| Counterion | Lithium is often preferred for kinetic control quimicaorganica.org | Sodium or potassium can favor the thermodynamic product quimicaorganica.org |

This table summarizes the key conditions for achieving regioselective enolate formation.

Stereocontrolled Alkylation:

Once the desired enolate is formed, its reaction with an alkyl halide or another electrophile can be controlled to produce a specific stereoisomer. This is particularly relevant for creating the chiral centers within the backbone of this compound. The stereochemical outcome of the alkylation is influenced by the geometry of the enolate (E or Z) and the trajectory of the incoming electrophile. vanderbilt.edu The presence of chiral auxiliaries or catalysts can be employed to achieve high levels of asymmetric induction.

Directed C-H Functionalization for Selective Bond Activation

Traditional organic synthesis often relies on the presence of pre-installed functional groups to guide chemical transformations. However, the direct functionalization of otherwise unreactive carbon-hydrogen (C-H) bonds has emerged as a powerful strategy for streamlining synthetic routes. acs.orgnyu.edunih.govwikipedia.org This approach, known as C-H activation or functionalization, allows for the formation of new bonds at positions that were previously difficult to access.

A key strategy in C-H functionalization is the use of directing groups. acs.orgrsc.orgacs.orgnih.govyoutube.com A directing group is a functional group within the substrate that coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization. acs.orgnih.gov

For the synthesis of this compound, various functional groups already present in potential precursors could serve as directing groups. The ketone or ester functionalities, for instance, can act as Lewis basic sites to coordinate with a transition metal catalyst. utexas.edu

| Directing Group | Potential C-H Functionalization Reaction | Metal Catalyst |

| Ketone | ortho-Arylation of the benzoyl group | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) nih.govutexas.edu |

| Ester | β- or γ-C(sp³)–H arylation/alkenylation | Palladium (Pd) nih.gov |

| Carboxylic Acid (precursor) | Lactonization via C(sp²)–H or C(sp³)–H activation nyu.edu | Palladium (Pd), Rhodium (Rh) nyu.edunih.gov |

| Amine (in a precursor) | Carbonylation, arylation, amination rsc.org | Palladium (Pd) rsc.org |

This table illustrates how different functional groups can direct C-H functionalization reactions relevant to the synthesis of the target molecule.

The ability to selectively functionalize C-H bonds offers a more atom- and step-economical approach to building molecular complexity. acs.org For example, instead of a multi-step sequence to introduce a substituent, a directed C-H functionalization reaction could achieve the same transformation in a single step. This is particularly advantageous in the synthesis of complex molecules where minimizing the number of synthetic operations is a primary goal. acs.org

Biomimetic and Chemoenzymatic Syntheses Inspired by Polyketide Pathways

Nature provides a rich blueprint for the synthesis of complex organic molecules. Polyketides are a large and diverse class of natural products that are assembled by a family of enzymes known as polyketide synthases (PKSs). acs.orgnih.govnih.gov These enzymatic assembly lines construct complex carbon skeletons from simple building blocks, such as acetyl-CoA and malonyl-CoA, with remarkable precision and stereocontrol. acs.orgnih.gov

Inspired by these natural biosynthetic pathways, chemists have developed biomimetic and chemoenzymatic strategies to synthesize polyketide-like molecules. bohrium.comnih.govrsc.orgnih.gov These approaches combine the efficiency and selectivity of enzymatic transformations with the flexibility of traditional organic synthesis. nih.gov

A chemoenzymatic approach to this compound could involve the use of engineered PKS modules or isolated enzymes to construct the carbon backbone. bohrium.comyoutube.com For instance, specific ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains from different PKSs could be combined to control the chain length, branching, and stereochemistry of the molecule. nih.govbohrium.com

Key Principles of Polyketide-Inspired Synthesis:

| Principle | Description | Relevance to Target Molecule Synthesis |

| Modular Architecture | PKSs are composed of distinct modules, each responsible for one cycle of chain extension and modification. acs.orgnih.gov | Custom PKS modules could be designed to assemble the decenoate backbone of the target molecule. youtube.com |

| Substrate Specificity | Acyltransferase (AT) domains select the specific building blocks (e.g., malonyl-CoA, methylmalonyl-CoA) for chain extension. nih.govbohrium.com | The AT domains can be engineered or selected to incorporate the desired side chains. bohrium.com |

| Stereochemical Control | Ketoreductase (KR) domains control the stereochemistry of hydroxyl groups, while other domains influence the geometry of double bonds. bohrium.com | Specific KR domains could be used to set the stereocenters in the polyketide chain. |

| Thioester Chemistry | The growing polyketide chain is tethered to the PKS via a thioester linkage to an acyl carrier protein (ACP). researchgate.net | Synthetic mimics of these thioesters, such as N-acetylcysteamine (SNAC) thioesters, can be used as substrates for isolated PKS domains. acs.orgbohrium.com |

This table outlines the fundamental principles of polyketide biosynthesis and their application in synthetic chemistry.

Biomimetic approaches, on the other hand, aim to replicate the key chemical transformations of polyketide biosynthesis using small-molecule catalysts and reagents. rsc.orgnih.gov For example, iterative cycles of Claisen condensation followed by reduction and dehydration can be used to build up a polyketide-like chain. rsc.org

The adoption of these bio-inspired strategies offers a powerful and sustainable alternative for the synthesis of complex molecules like this compound, often providing access to enantiopure compounds with high efficiency. mdpi.com

Advanced Spectroscopic and Structural Characterization of Ethyl 8 Benzoyl 9 Oxodec 5 Enoate

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 8-benzoyl-9-oxodec-5-enoate. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map out the proton and carbon environments and their connectivities.

While specific experimental data for this compound is not extensively available in the public domain, a thorough analysis can be projected based on established principles of NMR spectroscopy.

The ¹H NMR spectrum of this compound would provide crucial information about the number of different proton environments, their electronic surroundings, and the neighboring protons. The ethyl ester group would be identified by a characteristic quartet and triplet pattern. The protons of the olefinic bond at the C5-C6 position would appear in the typical downfield region for alkenes. The protons on the carbon atoms adjacent to the carbonyl groups and the benzoyl group's aromatic protons would also exhibit distinct chemical shifts.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (benzoyl) | 7.20 - 8.00 | Multiplet | - |

| Olefinic (C5-H, C6-H) | 5.30 - 5.60 | Multiplet | - |

| -OCH₂CH₃ | 4.10 - 4.20 | Quartet | ~ 7.1 |

| -CH₂- (adjacent to C=O) | 2.20 - 2.80 | Multiplets | - |

| Aliphatic (-CH₂-) | 1.40 - 2.20 | Multiplets | - |

| -OCH₂CH₃ | 1.20 - 1.30 | Triplet | ~ 7.1 |

Note: This is a generalized prediction. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments and their hybridization states (sp³, sp², sp). The carbonyl carbons of the ester and ketone groups are expected to be the most downfield-shifted signals. The aromatic and olefinic carbons would also resonate at characteristic downfield positions, while the aliphatic carbons of the decanoate (B1226879) chain and the ethyl group would appear in the upfield region. A SpectraBase entry for the related compound, (Z)-8-benzoyl-9-keto-dec-5-enoic acid ethyl ester, indicates the presence of ¹³C NMR data, which would be invaluable for a precise analysis.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone C=O (C9) | 195 - 215 |

| Ester C=O (C1) | 170 - 175 |

| Aromatic (benzoyl) | 120 - 140 |

| Olefinic (C5, C6) | 120 - 140 |

| -OCH₂CH₃ | 60 - 65 |

| Aliphatic (-CH₂-, -CH-) | 20 - 45 |

| -OCH₂CH₃ | 10 - 15 |

Note: This is a generalized prediction. Actual experimental values may vary.

To definitively assemble the molecular structure and assign all proton and carbon signals, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon chain and the identification of adjacent protons, for instance, linking the protons of the ethyl group and tracing the connectivity along the decanoate backbone. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). wikipedia.org This would be critical for assigning the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. libretexts.org This is particularly powerful for identifying quaternary carbons (like the carbonyl carbons and the ipso-carbon of the benzoyl group) and for connecting the different fragments of the molecule, such as linking the benzoyl group to the decanoate chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be instrumental in determining the stereochemistry, such as the configuration of the double bond (E/Z) and the relative stereochemistry of the chiral centers.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy: Infrared and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretching vibration typically appears in the range of 1735-1750 cm⁻¹. The ketone carbonyl, being part of a benzoyl group, would likely absorb at a slightly lower frequency, typically in the 1680-1700 cm⁻¹ region, due to conjugation with the aromatic ring. A SpectraBase entry for the vapor phase IR of (Z)-8-benzoyl-9-keto-dec-5-enoic acid ethyl ester suggests the availability of such data. spectrabase.com

Expected Carbonyl Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Ester | C=O Stretch | 1735 - 1750 |

| Ketone (benzoyl) | C=O Stretch | 1680 - 1700 |

The presence of the carbon-carbon double bond (C=C) in the decenoate chain would give rise to a stretching vibration in the 1640-1680 cm⁻¹ region of the IR spectrum, though it may be weak. The aromatic ring of the benzoyl group would exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. Additionally, C-H stretching vibrations for the aromatic and olefinic protons would be observed above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.

Raman spectroscopy would be a complementary technique, particularly useful for observing the more symmetric and less polar bonds. The C=C stretching of the olefin and the aromatic ring would be expected to give strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule, a critical step in its characterization. For this compound, with a molecular formula of C₁₉H₂₄O₄, the theoretical exact mass of the molecular ion ([M]+•) can be calculated. This experimental value, when compared to the theoretical mass, would serve to confirm the elemental composition.

| Parameter | Description | Theoretical Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₉H₂₄O₄ |

| Molecular Weight (Nominal) | The sum of the integer masses of the most abundant isotopes. | 316 g/mol |

| Theoretical Exact Mass ([M]+•) | The calculated mass using the most abundant isotopic masses. | 316.1675 u |

| Adduct Ions (Examples) | Common adducts formed during soft ionization techniques (e.g., ESI). | [M+H]⁺: 317.1747 u [M+Na]⁺: 339.1566 u |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to induce and analyze the fragmentation of a selected precursor ion. By isolating the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The analysis of these fragment ions provides a wealth of structural information.

The structure of this compound contains several functional groups that would dictate its fragmentation behavior: an ethyl ester, a ketone, a benzoyl group, and a carbon-carbon double bond within the alkyl chain. The predicted fragmentation pathways would likely include:

Alpha-cleavage adjacent to the carbonyl groups of the ketone and the benzoyl moiety is a highly probable fragmentation pathway. The cleavage of the bond between C9 and C8 would be particularly favorable due to the formation of a stable benzoyl cation.

McLafferty Rearrangement , a characteristic fragmentation of ketones and esters with accessible gamma-hydrogens, could occur.

Cleavage at the ester group , leading to the loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) via a McLafferty-type rearrangement.

Fragmentation of the alkyl chain , particularly cleavages adjacent to the double bond.

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 105 | C₆H₅CO⁺ | Alpha-cleavage at the benzoyl ketone, forming the stable benzoyl cation. |

| 271 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ethyl ester. |

| 289 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 77 | C₆H₅⁺ | Loss of CO from the benzoyl cation (m/z 105). |

| 211 | [M - C₆H₅CO]⁺ | Alpha-cleavage leading to the loss of the benzoyl radical. |

X-ray Diffraction Analysis of Crystalline Analogues or Derivatives

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and the stereochemistry of the molecule. However, obtaining a single crystal suitable for X-ray analysis can be a significant challenge, particularly for a molecule like this compound, which possesses a long, flexible alkyl chain that can inhibit the formation of a well-ordered crystal lattice.

Should direct crystallization of the parent compound prove unsuccessful, a common strategy is to synthesize crystalline derivatives. For instance, the formation of a semicarbazone or a 2,4-dinitrophenylhydrazone from the ketone functionality could introduce greater rigidity and intermolecular interactions (such as hydrogen bonding), thereby promoting crystallization. Analysis of such a derivative would provide invaluable, albeit indirect, information about the core structure and stereochemistry of the parent molecule. To date, no public records of a successful X-ray crystallographic study of this compound or its close crystalline analogues have been found.

Reaction Mechanisms and Reactivity Profile of Ethyl 8 Benzoyl 9 Oxodec 5 Enoate

Reactivity of the Ester Moiety in Diverse Chemical Environments

The ethyl ester group in the molecule is subject to a variety of transformations common to this functional group, including hydrolysis, transesterification, and reduction.

Hydrolysis of the ester in Ethyl 8-benzoyl-9-oxodec-5-enoate can be achieved under both acidic and basic conditions, leading to the corresponding carboxylic acid. aklectures.compearson.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then eliminates an ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid. This final acid-base step drives the reaction to completion, making it effectively irreversible.

It is important to note that the β-keto acid produced from hydrolysis is susceptible to decarboxylation, especially upon heating, to yield a ketone. aklectures.compearson.comaklectures.com

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. rsc.orgucc.iersc.orgnih.govresearchgate.net This reaction is typically catalyzed by either an acid or a base.

The kinetics of transesterification are generally slow and require a catalyst. rsc.orgucc.ie The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products. For β-keto esters, the reaction is thought to proceed through an enol intermediate or an acylketene intermediate. rsc.org The chelation of the two carbonyl groups to a catalyst can facilitate this transformation, making β-keto esters selectively transesterified over other types of esters. rsc.org

Table 1: Representative Conditions for Transesterification of β-Keto Esters

| Catalyst | Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| Silica Supported Boric Acid | Various primary, secondary, allylic, benzylic alcohols | Solvent-free | 87-95% | nih.gov |

| 3-Nitrobenzeneboronic acid | Various alcohols | 2.5 mol% catalyst | Good to Excellent | ucc.ie |

This table presents general conditions for the transesterification of β-keto esters and not specific data for this compound.

The ester group can be reduced to a primary alcohol. However, the presence of two ketone functionalities complicates the selective reduction of the ester. Chemoselective reduction of the ester group in the presence of ketones is a challenging synthetic problem.

One approach involves the formation of the enolate of the β-dicarbonyl system. Treatment of the potassium or lithium enolate of a β-keto ester with aluminum hydride has been shown to chemoselectively reduce the ester group to a β-keto alcohol in moderate yields. jst.go.jp In contrast, reagents like sodium borohydride (B1222165) typically reduce the ketone functionality in β-keto esters preferentially. thieme-connect.comacs.org

Enzyme-catalyzed reductions offer another avenue for selective transformations. nih.govacs.org For instance, certain dehydrogenases can enantioselectively reduce the ketone while leaving the ester intact. nih.gov

Chemical Transformations of the Ketone Functionalities (Benzoyl and C9-Oxo)

The two ketone groups in this compound, being part of a 1,3-dicarbonyl system, exhibit characteristic reactivity.

The carbonyl carbons of both the benzoyl and the C9-oxo groups are electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.orgnumberanalytics.comyoutube.com Nucleophiles such as Grignard reagents, organolithium compounds, and hydrides can add to these carbonyls.

When a nucleophile adds to one of the prochiral ketone centers, a new stereocenter is created. libretexts.orglibretexts.orgsaskoer.ca The stereochemical outcome of such an addition can be influenced by the existing stereocenters in the molecule and the reaction conditions, potentially leading to diastereomeric products. saskoer.ca In enzymatic reactions, the stereochemistry of the addition is often tightly controlled, leading to a single stereoisomer. libretexts.org Non-enzymatic reactions, however, may result in a mixture of stereoisomers. libretexts.org

The protons on the carbon atom situated between the two carbonyl groups (the C8 position) are significantly acidic due to the electron-withdrawing effect of both carbonyls. libretexts.org This allows for the ready formation of a resonance-stabilized enolate ion upon treatment with a base. libretexts.org

This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. acs.orgacs.orgorganic-chemistry.org

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. aklectures.comyoutube.comlibretexts.orgnih.govyoutube.comuwo.ca The choice of base and solvent is crucial for successful alkylation. Common bases include sodium ethoxide, potassium carbonate, and sodium hydride. youtube.comlibretexts.orgyoutube.com

Acylation: Similarly, the enolate can be acylated by treatment with an acyl chloride or anhydride (B1165640) to introduce another acyl group. acs.orgacs.org

The formation of the enolate and its subsequent reactions are fundamental to the synthetic utility of 1,3-dicarbonyl compounds. libretexts.org

Table 2: Representative Bases for the Alkylation of 1,3-Dicarbonyl Compounds

| Base | Solvent | Typical Substrate | Reference |

|---|---|---|---|

| Sodium Ethoxide | Ethanol | Diethyl malonate | libretexts.org |

| Potassium Carbonate | Acetone | β-keto ester | youtube.comyoutube.com |

| Sodium Hydride | THF/DMF | Acetoacetic ester | libretexts.orgyoutube.com |

This table presents general bases used for the alkylation and acylation of 1,3-dicarbonyl compounds and not specific data for this compound.

Reactivity of the Alkene Double Bond at Position 5

The molecule possesses an isolated carbon-carbon double bond between C-5 and C-6, which undergoes reactions typical of alkenes.

The C-5 double bond is susceptible to addition reactions.

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (H-X) or water under acidic conditions, the double bond will undergo addition. These reactions are expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears more hydrogen atoms.

Radical Addition: The addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product.

Other Additions: The alkene can also undergo halogenation (addition of Br₂ or Cl₂), oxymercuration-demercuration for Markovnikov hydration, and hydroboration-oxidation to achieve anti-Markovnikov hydration, all without affecting the carbonyl groups under standard conditions.

Michael-type reactions, or conjugate additions, involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The double bond in this compound is located at the C-5 position, which is not in conjugation with any of the three carbonyl groups (C-1, C-8, C-9). Consequently, this isolated double bond cannot act as a Michael acceptor, and the molecule will not undergo conjugate addition at this position.

The C-5 double bond can function as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When treated with a conjugated diene, a six-membered ring will be formed. The reactivity of the alkene in this context is typical of a simple, non-activated double bond.

Chemoselectivity and Orthogonal Reactivity in Polyfunctional Systems

The presence of four distinct functional groups (ester, benzoyl ketone, aliphatic ketone, alkene) within a single molecule necessitates careful consideration of chemoselectivity for any synthetic transformation. The ability to react one functional group while leaving the others unchanged is known as orthogonal reactivity.

Key strategies for achieving selectivity include:

Reagent Selection: As highlighted in the reduction section (4.2.4), choosing a reagent with inherent selectivity is paramount. For instance, using NaBH₄ allows for the reduction of ketones without affecting the ester.

Reaction Conditions: The outcome of base-catalyzed reactions is heavily dependent on which acidic proton is removed. The high acidity of the C-7 protons directs enolate formation to this site preferentially.

Protecting Groups: To achieve reactions at less reactive sites, more reactive functional groups can be temporarily protected. For example, the ketone groups could be converted to acetals to prevent their reaction while transformations are carried out on the ester or alkene.

Inherent Reactivity Differences: The alkene's reactivity towards electrophilic addition, for example, is orthogonal to the carbonyl groups' reactivity towards nucleophilic addition. This allows for selective modification of the carbon backbone without altering the oxygen-containing functionalities.

The interplay of these functional groups makes this compound a versatile platform for demonstrating principles of advanced organic synthesis.

Strategies for Selective Functional Group Interconversions

The presence of multiple reactive sites in this compound necessitates careful planning to achieve selective transformations. The relative reactivity of the functional groups—alkene, ester, and β-diketone—allows for a degree of inherent selectivity under specific reaction conditions. However, for more complex synthetic routes, the use of protecting groups is often indispensable.

Selective functional group interconversions are a cornerstone of modern organic synthesis, enabling chemists to modify one part of a molecule while leaving other sensitive groups intact. solubilityofthings.com For this compound, key transformations would target the alkene, the ester, or the diketone.

Alkene Modifications: The carbon-carbon double bond can undergo various addition reactions. For instance, catalytic hydrogenation would reduce the alkene to an alkane. Electrophilic additions, such as hydrohalogenation or hydration, are also possible, though the conditions must be chosen carefully to avoid side reactions with the diketone moiety.

Ester Modifications: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. Transesterification is another possibility, allowing for the exchange of the ethyl group with other alkyl or aryl groups. solubilityofthings.com

Diketone Modifications: The β-diketone is arguably the most versatile functional group in the molecule. Its acidic α-proton allows for facile alkylation and acylation reactions via the enolate intermediate. fiveable.me The carbonyl groups themselves can be targeted for reduction or can participate in condensation reactions to form heterocyclic systems like pyrazoles and isoxazoles. ijpras.com

The following table outlines potential selective transformations for each functional group in this compound.

| Functional Group | Transformation | Typical Reagents and Conditions | Product Functional Group |

| Alkene (C=C) | Hydrogenation | H₂, Pd/C | Alkane |

| Halogenation | Br₂ | Dibromoalkane | |

| Epoxidation | m-CPBA | Epoxide | |

| Ethyl Ester (-COOEt) | Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Hydrolysis (Basic) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid | |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol | |

| Transesterification | R'OH, acid or base catalyst | New Ester (-COOR') | |

| β-Diketone | Alkylation | 1. NaH, 2. R-X | α-Alkyl-β-diketone |

| Acylation | 1. NaH, 2. RCOCl | α-Acyl-β-diketone | |

| Reduction (selective) | NaBH₄ | β-Hydroxy ketone | |

| Heterocycle formation | H₂N-NH₂, acid catalyst | Pyrazole |

Role of Protecting Groups in Complex Synthetic Sequences

In syntheses involving multiple steps, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.org This is achieved through the use of protecting groups. An ideal protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove selectively without affecting the rest of the molecule. uchicago.edu The concept of orthogonal protecting groups, where multiple protecting groups can be removed independently of one another, is particularly powerful in complex syntheses. fiveable.me

For a molecule like this compound, protecting groups would be crucial for achieving high selectivity in many transformations. For example, if one wished to perform a reaction at the ester carbonyl without affecting the diketone, the diketone would first need to be protected.

Protection of the β-Diketone: β-Diketones are often protected by converting them into enol ethers or ketals. For example, reaction with an alcohol under acidic conditions can form a more stable enol ether, which is resistant to nucleophilic attack and basic conditions but can be cleaved with aqueous acid.

Protection of the Ester: While less common than protecting alcohols or carbonyls, esters can be protected by reducing them to the corresponding alcohol, protecting the alcohol (e.g., as a silyl (B83357) ether), and then re-oxidizing to the ester at a later stage.

Protection of the Alkene: The alkene could be temporarily converted to a diol via dihydroxylation, which could then be protected as a cyclic acetal (B89532). The alkene can be regenerated later through elimination reactions.

The table below provides examples of protecting group strategies that could be employed in the synthesis and modification of this compound.

| Functional Group to Protect | Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stable To |

| β-Diketone (as enol) | Methyl Ether | CH₃I, K₂CO₃ | Strong acid (e.g., HBr) | Base, nucleophiles, mild acid |

| β-Diketone (as ketal) | Ethylene (B1197577) Glycol Ketal | Ethylene glycol, p-TsOH | Aqueous acid | Base, nucleophiles, reducing agents |

| Ester (via reduction to alcohol) | tert-Butyldimethylsilyl (TBDMS) ether | 1. LiAlH₄, 2. TBDMSCl, imidazole | Fluoride ion (e.g., TBAF) | Mild acid, base, many oxidizing/reducing agents |

| Alkene (via diol) | Acetonide | 1. OsO₄, NMO, 2. Acetone, p-TsOH | Aqueous acid | Base, nucleophiles, mild oxidizing/reducing agents |

By strategically employing these functional group interconversions and protecting group strategies, chemists can harness the rich reactivity of this compound to construct more complex and valuable molecules.

Theoretical and Computational Chemistry of Ethyl 8 Benzoyl 9 Oxodec 5 Enoate

Molecular Dynamics Simulations for Dynamic BehaviorSimilarly, the dynamic properties of Ethyl 8-benzoyl-9-oxodec-5-enoate have not been the subject of published molecular dynamics simulations.

Conformational Flexibility in Solution and Gas Phase:Research detailing the molecule's flexibility, solvent effects on its conformation, and its behavior in the gas phase through simulation is currently unavailable.

While computational chemistry is a powerful tool for characterizing molecules, the focus of research is often driven by factors such as known biological activity, industrial relevance, or fundamental chemical interest. The absence of such studies for this compound suggests it has not yet been a target for in-depth computational investigation.

Derivatization and Structural Modification for Advanced Research

Systematic Synthesis of Homologous and Analogous Decenoates

The synthesis of homologous and analogous decenoates related to Ethyl 8-benzoyl-9-oxodec-5-enoate is fundamental to establishing structure-activity relationships. This involves the preparation of a series of compounds with systematic variations in chain length, substitution patterns, and the nature of the functional groups.

One common strategy for synthesizing β,γ-unsaturated ketoesters involves the Blaise reaction or Claisen condensation. organic-chemistry.org For instance, a series of homologous compounds could be synthesized by varying the starting materials. The table below illustrates potential homologous structures that could be synthesized to investigate the impact of chain length on the compound's properties.

Table 1: Potential Homologous Series of this compound

| Compound Name | Structure | Key Variation |

|---|---|---|

| Ethyl 7-benzoyl-8-oxonon-4-enoate | Shorter alkyl chain | |

| Ethyl 9-benzoyl-10-oxoundec-6-enoate | Longer alkyl chain |

Furthermore, analogous compounds with different substitution patterns on the benzoyl ring or the alkyl chain can be prepared to probe electronic and steric effects. For example, introducing electron-donating or electron-withdrawing groups onto the benzoyl moiety can modulate the reactivity of the adjacent ketone. rsc.org

Modification of the Ester Moiety for Alternative Functional Groups

The ethyl ester group in this compound is a versatile handle for introducing a variety of other functional groups. libretexts.org

Transesterification: This process allows for the exchange of the ethyl group with other alkyl or aryl groups by reacting the ester with a different alcohol under acidic or basic conditions. wikipedia.orgmasterorganicchemistry.com This modification can be used to alter the compound's solubility and other physicochemical properties. For example, reaction with methanol (B129727) would yield the corresponding methyl ester, while reaction with a long-chain alcohol could introduce a lipophilic tail. acs.orgntnu.nomdpi.com

Reduction to Alcohols: The ester can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edu If a less reactive aldehyde product is desired, a milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) can be employed, typically at low temperatures. libretexts.orgvanderbilt.edu

Conversion to Amides: Through aminolysis, the ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.org This introduces a nitrogen atom and the potential for hydrogen bonding, which can significantly alter the molecule's biological activity.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds react with the ester to form tertiary alcohols, where two of the substituents on the alcohol are identical and derived from the organometallic reagent. libretexts.orgquimicaorganica.orgucalgary.calibretexts.org This reaction proceeds through a ketone intermediate. libretexts.org

Table 2: Potential Modifications of the Ester Moiety

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Transesterification | R'OH, H⁺ or OR'⁻ | R-COOR' |

| Reduction | LiAlH₄ | R-CH₂OH |

| Reduction to Aldehyde | DIBAL-H, -78 °C | R-CHO |

| Aminolysis | R'NH₂ | R-CONHR' |

Chemical Transformation of the Ketone and Benzoyl Substructures

The ketone and benzoyl groups offer numerous possibilities for structural modification, including reduction and nucleophilic addition reactions.

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol. The choice of reducing agent is crucial to avoid the simultaneous reduction of the ester group. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this purpose, as it typically does not reduce esters. libretexts.orgresearchgate.net Chemoselective reduction of ketones in the presence of esters can also be achieved with reagents like ammonia borane (B79455) in water. rsc.orgresearchgate.net Asymmetric hydrogenation of the ketone can lead to chiral alcohols with high enantioselectivity using catalysts based on ruthenium or iridium. rsc.orgrsc.orgacs.orgorganic-chemistry.orgnih.gov

Modification of the Benzoyl Group: The benzoyl group's aromatic ring can undergo electrophilic aromatic substitution to introduce various substituents. The ketone of the benzoyl group can also be a target for nucleophilic addition. For instance, reaction with a Grignard reagent would lead to a tertiary alcohol.

Stereoselective Functionalization of the Alkene Double Bond

The C5-C6 double bond is a key site for introducing stereocenters and new functionalities.

Asymmetric Hydrogenation: The double bond can be stereoselectively hydrogenated to a saturated alkyl chain using chiral catalysts, such as those based on rhodium or iridium. acs.org This would create two new stereocenters at the C5 and C6 positions.

Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate for further transformations. Stereoselective epoxidation can be achieved using chiral catalysts, such as those derived from cinchona alkaloids or Shi-type catalysts. acs.orgrsc.orgrsc.org The resulting epoxide can be opened by various nucleophiles to introduce a wide range of functional groups with controlled stereochemistry. acs.org

Dihydroxylation: Asymmetric dihydroxylation, for instance using Sharpless asymmetric dihydroxylation conditions, can convert the alkene into a diol with high enantioselectivity.

Radical Addition: Carbon-centered radicals can add to the double bond, forming a new carbon-carbon bond. nih.govlibretexts.org This allows for the introduction of various alkyl or functionalized groups.

Table 3: Potential Stereoselective Functionalizations of the Alkene

| Reaction | Reagents/Catalyst | Resulting Functional Group |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh or Ir catalyst, H₂ | Saturated alkane |

| Asymmetric Epoxidation | Chiral catalyst (e.g., Shi catalyst), oxidant | Epoxide |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Diol |

Elaboration into Macrocyclic or Polycyclic Architectures

The linear structure of this compound and its derivatives serves as an excellent precursor for the synthesis of more complex macrocyclic and polycyclic systems.

Ring-Closing Metathesis (RCM): If a second double bond is introduced into the molecule, for example by modifying the ester to an allyl ester, ring-closing metathesis can be employed to form macrocycles. acs.orgresearchgate.netnih.govrsc.orgpsu.edu The size of the resulting ring would depend on the position of the second double bond.

Intramolecular Cyclizations: The existing functional groups can participate in intramolecular reactions to form cyclic structures. For example, an intramolecular aldol (B89426) reaction between the ketone and another carbonyl group that could be introduced at a suitable position could lead to the formation of a new ring. youtube.com Similarly, intramolecular reductive cyclization of unsaturated keto esters can be achieved electrochemically or with reducing agents. acs.orgproquest.com Intramolecular cyclopropanation of unsaturated β-keto esters is another possibility. nih.gov

The strategic derivatization and structural modification of this compound open up a vast chemical space for the discovery of new molecules with tailored properties. The synthetic pathways outlined here provide a framework for future research aimed at exploring the full potential of this versatile chemical scaffold.

Advanced Applications in Organic Synthesis and Materials Science Research

Utility as Building Blocks for Complex Natural Product Synthesis (e.g., Polyketides)

The carbon skeleton of Ethyl 8-benzoyl-9-oxodec-5-enoate bears a resemblance to intermediates found in the biosynthesis of polyketides, a diverse class of natural products with significant biological activities. frontiersin.orgnih.gov Polyketides are assembled by polyketide synthases (PKSs) through iterative condensations of simple carboxylic acid-derived units. nih.govsyr.edu The assembly process generates β-keto intermediates that can undergo various modifications. nih.gov

The structure of this compound makes it a plausible, albeit complex, building block for the laboratory synthesis of polyketide-like molecules. Synthetic chemists often design and construct such advanced intermediates to converge on a complex target molecule efficiently. syr.edu Furthermore, studies have shown that enzyme-bound polyketide acyl intermediates can be "hijacked" by externally supplied molecules, such as alcohols, to form ester derivatives. nih.govresearchgate.net This suggests the possibility of incorporating structures like this compound into biosynthetic pathways through chemoenzymatic strategies.

The synthesis of complex natural products often involves the strategic coupling of smaller, functionalized fragments. The table below illustrates a hypothetical scenario where a molecule with the structural features of this compound could be utilized in a fragment-based approach to a polyketide-like target.

Table 1: Hypothetical Application in Natural Product Synthesis

| Synthetic Step | Reactant(s) | Potential Role of this compound Fragment | Resulting Bond/Structure |

|---|---|---|---|

| Aldol (B89426) Addition | Aldehyde-containing fragment | Nucleophilic addition from the enolate of the β-diketone | Carbon-carbon bond formation, introducing further stereocenters |

| Cross-Coupling | Vinyl or aryl halide | Coupling at the C-5 position of the decenoate chain | Extension of the carbon skeleton |

Exploration in Catalysis and Ligand Development

The 1,3-diketone (or β-diketone) moiety within this compound is a classic and highly effective chelating ligand for a wide range of metal ions. alfachemic.comresearchgate.net The deprotonated diketonate can form stable complexes with main group, transition, and rare earth metals. alfachemic.comresearchgate.netcdnsciencepub.com These metal β-diketonate complexes have found extensive applications in catalysis. alfachemic.comrsc.org

For instance, molybdenum(IV) complexes with β-diketonate ligands have been shown to be highly active catalysts for allylic substitution reactions. rsc.org Similarly, other metal β-diketonate complexes are efficient catalysts for reactions like the chemical fixation of carbon dioxide into cyclic carbonates under mild conditions. rsc.org The specific nature of the R groups on the β-diketone can influence the solubility, stability, and catalytic activity of the resulting metal complex. The benzoyl and the extended alkyl chain in this compound would confer specific steric and electronic properties to a metal center, potentially leading to novel catalytic activities or selectivities.

Table 2: Potential Catalytic Applications of Metal Complexes

| Metal Ion | Potential Catalyst | Exemplary Catalyzed Reaction | Reference for General Principle |

|---|---|---|---|

| Molybdenum(IV) | [Mo(IV)(8-benzoyl-9-oxodec-5-enoate)₂Cl₂] | Allylic Substitution | rsc.org |

| Zinc(II) | [Zn(II)(8-benzoyl-9-oxodec-5-enoate)₂] | CO₂ Fixation into Cyclic Carbonates | rsc.org |

Precursors for Specialized Organic Materials (e.g., Polymers, Smart Materials)

The presence of both a polymerizable alkene and reactive carbonyl groups makes this compound a theoretical precursor for functional polymers and smart materials. The internal double bond could potentially participate in addition polymerization reactions, although it is less reactive than terminal alkenes typically used.

More plausibly, the benzoyl group itself is related to compounds like benzoyl peroxide, a widely used initiator for free-radical polymerization of monomers like ethene and methyl acrylate. icdst.orgwikipedia.orgyoutube.com While the title compound is not a peroxide, polymers can be synthesized from monomers containing benzoyl groups.

Furthermore, the ketone functionalities can be used for post-polymerization modification. For example, polymers with pendant ketone groups can be reacted with aminooxy-containing molecules to form stable oxime linkages, allowing for the conjugation of various functionalities onto the polymer backbone. comporgchem.com This approach is valuable for creating tailored polymeric materials for applications in medicine and nanotechnology. comporgchem.com

Table 3: Potential Routes to Polymer Synthesis

| Polymerization Strategy | Role of this compound | Potential Polymer Type | Reference for General Principle |

|---|---|---|---|

| Copolymerization | Monomer with a more reactive alkene | Functionalized aliphatic polymer | icdst.org |

| Post-Polymerization Modification | Functionalization of a pre-formed polymer containing the title compound as a monomer unit | Graft copolymers, bioconjugates | comporgchem.com |

Contributions to Fundamental Principles of Organic Reactivity and Stereochemistry

This compound is a rich substrate for studying fundamental principles of organic reactivity and stereochemistry. The molecule contains multiple electrophilic and nucleophilic sites, allowing for a variety of chemical transformations.

Of particular interest is the α,β-unsaturated system that is implicitly present if the molecule exists in its enol form, or the potential for Michael-type conjugate addition reactions. The Michael reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.orgwikipedia.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org

The stereochemical outcome of such additions is a subject of ongoing research. researchgate.net In the case of this compound, the addition of a nucleophile to the C-5 position would create a new stereocenter at this position, and potentially influence the stereochemistry at C-8 depending on the reaction conditions and the nature of the nucleophile. Computational studies have been used to predict the stereochemical outcome of Michael additions, often involving models where a metal cation bridges the reacting partners. comporgchem.com The study of the stereoselectivity of reactions involving this compound could provide valuable data for refining these predictive models. libretexts.orglibretexts.org

Table 4: Analysis of Reactivity and Stereochemistry

| Reactive Site | Type of Reaction | Key Principle Illustrated | Potential Stereochemical Outcome |

|---|---|---|---|

| C-5 (Alkene) | Michael Addition | 1,4-Conjugate Addition | Creation of a new stereocenter at C-5. Diastereoselectivity influenced by existing stereocenters (if any) and reaction conditions. |

| C-7 (α-carbon to ester) | Enolate Alkylation | Acidity of α-protons, S_N2 reaction | Formation of a new stereocenter at C-7. |

| C-9 (Carbonyl) | Nucleophilic Addition | 1,2-Addition vs. 1,4-Addition | Competition between addition to the carbonyl and conjugate addition to the alkene. |

Emerging Research Avenues and Future Perspectives

Harnessing Chemo- and Biocatalysis for Enhanced Selectivity

Achieving high levels of chemo- and stereoselectivity is a critical challenge in the synthesis of complex molecules like Ethyl 8-benzoyl-9-oxodec-5-enoate. Future research could explore the use of advanced catalytic systems to control the outcome of synthetic transformations.

Chemo-catalysis might involve the design of novel transition metal catalysts or organocatalysts to selectively functionalize specific parts of the molecule. For instance, catalysts could be developed to direct reactions at the double bond without affecting the keto or ester functionalities.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes could potentially be used to introduce chirality or perform specific oxidations or reductions on the molecule with high precision.

Table 1: Potential Catalytic Approaches for the Synthesis of this compound

| Catalytic Approach | Potential Application in Synthesis | Expected Advantages |

| Organocatalysis | Asymmetric transformations to introduce chirality. | Metal-free, lower toxicity, often milder reaction conditions. |

| Transition Metal Catalysis | Cross-coupling reactions to form the carbon skeleton. | High efficiency and selectivity for a wide range of reactions. |

| Biocatalysis (Enzymes) | Selective reduction of the ketone or functionalization of the alkene. | High stereoselectivity, mild reaction conditions (aqueous media, room temperature). |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govarxiv.orgnih.gov These computational tools can be employed to predict the properties of novel molecules, optimize synthetic routes, and design new compounds with desired functionalities. nih.govresearchgate.net

In the context of this compound, AI and ML could be used to:

Predict Biological Activity: By training algorithms on large datasets of known bioactive molecules, it may be possible to predict potential biological targets for this compound.

Optimize Molecular Properties: Machine learning models could guide the modification of the compound's structure to enhance desired properties, such as binding affinity to a specific protein or improved pharmacokinetic profiles.

De Novo Design: Generative AI models could design novel analogs of this compound with potentially superior properties. ethz.ch

Exploration of Novel Chemical Applications in Advanced Systems

The unique combination of functional groups in this compound suggests a range of potential applications in advanced materials and systems. Future research could investigate its use as:

A Building Block for Polymers: The presence of a polymerizable alkene and other functional groups could allow for its incorporation into novel polymers with tailored properties.

A Component in Smart Materials: The benzoyl group could impart photoresponsive properties, making it a candidate for use in light-sensitive materials or as a photocleavable protecting group.

A Probe for Chemical Biology: The molecule could be modified with fluorescent tags or other reporter groups to serve as a chemical probe for studying biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.